![molecular formula C8H7F2IO B1436032 5-(Difluoromethoxy)-2-iodotoluene CAS No. 1261678-37-8](/img/structure/B1436032.png)
5-(Difluoromethoxy)-2-iodotoluene
Overview
Description
“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a chemical compound used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders . It has an empirical formula of C8H6F2N2OS and a molecular weight of 216.21 .
Synthesis Analysis
The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . The reaction conditions of two stages, namely a condensation reaction stage and a cyclization reaction stage, are controlled .
Molecular Structure Analysis
The molecular structure of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is characterized by its benzimidazole core, which can be substituted at various positions to alter its chemical and physical properties. The introduction of a difluoromethoxy group at the 5-position significantly impacts the compound’s reactivity and interaction with biological targets.
Physical And Chemical Properties Analysis
“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol . Its identification is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .
Scientific Research Applications
Medicinal Chemistry
Compounds with difluoromethoxy groups, such as 5-(Difluoromethoxy)-2-iodotoluene , are often explored in medicinal chemistry for their potential therapeutic effects. For example, derivatives of difluoromethoxy benzene have been investigated for their inhibitory effects on conditions like pulmonary fibrosis .
Technological Applications
The difluoromethoxy group’s unique chemical properties make it valuable in technological applications, particularly in the development of novel materials with specific desired properties .
Agricultural Chemistry
In agriculture, difluoromethoxy-containing compounds may be used to develop new pesticides or herbicides, leveraging their chemical stability and biological activity .
Organic Synthesis
The presence of both difluoromethoxy and iodine groups in 5-(Difluoromethoxy)-2-iodotoluene suggests its utility in organic synthesis as a precursor for various organic reactions, potentially leading to the formation of complex molecules for pharmaceuticals or other chemicals .
Chemical Industry
Within the broader chemical industry, such compounds can be used as intermediates in the synthesis of more complex chemical entities, serving various sectors from polymers to dyes .
Environmental Science
Research into the environmental impact and degradation pathways of difluoromethoxy compounds can lead to better waste management and pollution control strategies .
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethoxy)-1-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHRGRBXBNHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)-2-iodotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.